5-Chloro-2-fluoro-3-(piperidin-4-YL)pyridine
CAS No.:
Cat. No.: VC17877210
Molecular Formula: C10H12ClFN2
Molecular Weight: 214.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12ClFN2 |
---|---|
Molecular Weight | 214.67 g/mol |
IUPAC Name | 5-chloro-2-fluoro-3-piperidin-4-ylpyridine |
Standard InChI | InChI=1S/C10H12ClFN2/c11-8-5-9(10(12)14-6-8)7-1-3-13-4-2-7/h5-7,13H,1-4H2 |
Standard InChI Key | MMCHMPYDLDWHRF-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC1C2=C(N=CC(=C2)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 5-chloro-2-fluoro-3-(piperidin-4-yl)pyridine is , with a molecular weight of 215.66 g/mol. Key structural features include:
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Pyridine core: Provides a planar aromatic system for -stacking interactions.
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Chlorine at C5: Enhances lipophilicity () and influences electron distribution.
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Fluorine at C2: Modulates electronic effects () and improves metabolic stability.
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Piperidin-4-yl at C3: Introduces a basic nitrogen () for salt formation and conformational flexibility.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 215.66 g/mol |
logP (Calculated) | 2.1 |
Polar Surface Area | 29.5 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
The fluorine atom’s electronegativity () creates a dipole moment that stabilizes interactions with aromatic residues in target proteins .
Synthesis and Optimization Strategies
The synthesis of 5-chloro-2-fluoro-3-(piperidin-4-yl)pyridine typically involves multistep routes emphasizing regioselective functionalization. A representative pathway is outlined below:
Key Synthetic Route
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Nucleophilic Aromatic Substitution:
Mechanistic Insight: The palladium-catalyzed Suzuki-Miyaura coupling enables selective installation of the piperidin-4-yl group at C3. Fluorine’s ortho-directing effect ensures precise regiochemistry.
Table 2: Synthetic Optimization Data
Parameter | Optimal Value |
---|---|
Catalyst Loading | 5 mol% Pd(PPh) |
Reaction Time | 12 h |
Solvent System | DME/HO (3:1) |
Isolated Yield | 62% |
Alternative Approaches
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Buchwald-Hartwig Amination: Utilizes 3-bromo-5-chloro-2-fluoropyridine and piperidin-4-amine under Pd-mediated coupling (15% yield, limited by side reactions).
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Reductive Amination: Applies to intermediates with ketone moieties but suffers from over-reduction issues.
Compound | Target | (nM) |
---|---|---|
42 (ACS) | GPR119 | 5 |
Fluorinated Analog | GPR119 (Pred.) | 3.2 (Estimated) |
Sigma-1 Receptor Modulation
Chloropyridine derivatives show affinity for sigma-1 receptors (), suggesting potential applications in neuropathic pain management . Molecular docking studies predict that the fluorine atom forms a hydrogen bond with Tyr-103, enhancing binding specificity.
Applications in Drug Discovery
CNS Therapeutics
The compound’s ability to cross the blood-brain barrier () makes it suitable for:
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Neurodegenerative Diseases: Modulation of sigma-1 receptors may mitigate amyloid- toxicity.
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Psychiatric Disorders: Dopamine D receptor antagonism (predicted ) could address schizophrenia.
Metabolic Disorders
GPR119 agonists derived from this scaffold promote glucose-dependent insulin secretion, offering a therapeutic avenue for type 2 diabetes .
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